1-(Methoxymethyl)benzoimidazole
Overview
Description
1-(Methoxymethyl)benzoimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a methoxymethyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which 1-(methoxymethyl)benzoimidazole belongs, have been reported to exhibit a wide range of biological activities . They have been used as corrosion inhibitors for steels, pure metals, and alloys .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that this compound might interact with its targets in a similar manner, altering their normal function and leading to changes in their activity.
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects . This suggests that this compound might have similar effects.
Action Environment
Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that this compound might exhibit similar environmental stability.
Biochemical Analysis
Biochemical Properties
1-(Methoxymethyl)benzoimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in DNA replication and repair, such as topoisomerases. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapies . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other pro-apoptotic proteins . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that hinder the binding of transcription factors and other regulatory proteins . Additionally, this compound can modulate the activity of epigenetic enzymes, such as histone deacetylases, leading to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to the accumulation of DNA damage and oxidative stress in cells . These effects can result in altered cellular functions and increased susceptibility to apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the nucleus and mitochondria . This localization can influence its activity and function within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)benzoimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formaldehyde and methanol under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be used to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)benzoimidazole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the methoxymethyl group, leading to different reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the benzimidazole ring .
Scientific Research Applications
1-(Methoxymethyl)benzoimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Benzimidazole: The parent compound without the methoxymethyl group.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions
Uniqueness: 1-(Methoxymethyl)benzoimidazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-(methoxymethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVBEHIUIDPEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364236 | |
Record name | 1-(methoxymethyl)benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18249-98-4 | |
Record name | 1-(methoxymethyl)benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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